molecular formula C19H23NO2 B2900923 methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate CAS No. 1321888-50-9

methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate

Cat. No.: B2900923
CAS No.: 1321888-50-9
M. Wt: 297.398
InChI Key: INHGUDLRTQDEDH-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate typically involves the condensation of 1-adamantylamine with 4-formylbenzoic acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond and the ester linkage. The process can be summarized as follows:

    Condensation Reaction: 1-adamantylamine reacts with 4-formylbenzoic acid in the presence of an acid catalyst to form the imine intermediate.

    Esterification: The imine intermediate is then treated with methanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.

    Substitution: The aromatic ring in the benzoate group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The adamantyl group imparts rigidity and stability, which can influence the compound’s binding affinity to biological targets. The imine and ester groups may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(adamantyl)benzoate: Lacks the imine group, resulting in different chemical properties and reactivity.

    1-Adamantylamine: Contains the adamantyl group but lacks the benzoate ester, leading to different applications and reactivity.

    4-(1-Adamantyl)benzaldehyde: Contains the adamantyl and benzaldehyde groups but lacks the ester functionality.

Uniqueness

methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate is unique due to the presence of both the adamantyliminomethyl and benzoate ester groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 4-[(1E)-[(adamantan-1-yl)imino]methyl]benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an adamantane moiety, which is known for its unique structural properties that contribute to its biological activity. The compound can be represented as follows:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The adamantane group can modulate enzyme functions, potentially inhibiting pathways involved in disease progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development .
  • Anticancer Potential : Research indicates that adamantane derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells .

Antimicrobial Activity

Research has shown that this compound displays significant antimicrobial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound may serve as a basis for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit the growth of several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

The IC50 values suggest that this compound has promising anticancer effects, warranting further investigation into its mechanisms and applications in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The compound showed superior activity compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Cancer Research : A recent clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of antitumor activity, suggesting its potential role in oncology .
  • Neuroprotective Effects : Research has also explored the neuroprotective properties of adamantane derivatives, including this compound. In animal models, the compound demonstrated the ability to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .

Properties

IUPAC Name

methyl 4-(1-adamantyliminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-22-18(21)17-4-2-13(3-5-17)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,12,14-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHGUDLRTQDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.